molecular formula C23H31NO2 B15139603 Proadifen-d2

Proadifen-d2

Cat. No.: B15139603
M. Wt: 355.5 g/mol
InChI Key: SNTQPLDRUZOSDP-DRSKVUCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proadifen-d2 is a deuterium-labeled derivative of Proadifen, also known as SKF-525A. Proadifen is a non-selective inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. The deuterium labeling in this compound is used primarily for research purposes, particularly in the study of pharmacokinetics and metabolic profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Proadifen-d2 involves the incorporation of deuterium atoms into the Proadifen molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production scale can vary depending on the demand for research purposes .

Chemical Reactions Analysis

Types of Reactions: Proadifen-d2, like its parent compound Proadifen, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted analogs of this compound .

Scientific Research Applications

Proadifen-d2 has a wide range of applications in scientific research:

Mechanism of Action

Proadifen-d2 exerts its effects primarily through the inhibition of cytochrome P450 enzymes. By binding to the heme group of these enzymes, this compound prevents the metabolism of various substrates, leading to altered pharmacokinetic profiles. The inhibition of cytochrome P450 enzymes can affect the metabolism of drugs, endogenous compounds, and xenobiotics .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes this compound a valuable tool in the study of drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C23H31NO2

Molecular Weight

355.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 4,5-dideuterio-2,2-diphenylpentanoate

InChI

InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3/i1D,4D

InChI Key

SNTQPLDRUZOSDP-DRSKVUCWSA-N

Isomeric SMILES

[2H]CC([2H])CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC

Origin of Product

United States

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